Bis[2-(2-benzoxazolyl)phenolato]zinc(II)
Overview
Description
Bis[2-(2-benzoxazolyl)phenolato]zinc(II) is an organometallic compound with the molecular formula C26H16N2O4Zn and a molecular weight of 485.80 g/mol . It is known for its light yellow to dark green powder or crystalline appearance . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-benzoxazolyl)phenolato]zinc(II) typically involves the reaction of zinc salts with 2-(2-benzoxazolyl)phenol. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Bis[2-(2-benzoxazolyl)phenolato]zinc(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(2-benzoxazolyl)phenolato]zinc(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The phenolato ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different zinc oxides, while substitution reactions can produce various zinc complexes .
Scientific Research Applications
Bis[2-(2-benzoxazolyl)phenolato]zinc(II) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of Bis[2-(2-benzoxazolyl)phenolato]zinc(II) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and other biomolecules, influencing various biochemical processes. Its unique structure allows it to participate in electron transfer reactions and other catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Bis[2-(2-benzothiazolyl)phenolato]zinc(II): This compound has a similar structure but contains benzothiazolyl groups instead of benzoxazolyl groups.
Zinc bis[2-(1,3-benzoxazol-2-yl)phenolate]: Another similar compound with slight variations in the ligand structure.
Uniqueness
Bis[2-(2-benzoxazolyl)phenolato]zinc(II) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)phenol;zinc | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H9NO2.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCMXZLNHQBBOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O.[Zn] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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